molecular formula C16H16N2OS B5857926 N-(4-acetylphenyl)-N'-benzylthiourea

N-(4-acetylphenyl)-N'-benzylthiourea

Cat. No. B5857926
M. Wt: 284.4 g/mol
InChI Key: AVAYDBBLORIHEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-N'-benzylthiourea, commonly known as Acetophenone benzoylthiourea (ABTU), is a chemical compound used in synthetic organic chemistry as a coupling reagent. It is widely used in peptide synthesis, polymerization reactions, and other organic reactions. ABTU is a white crystalline solid with a molecular weight of 277.38 g/mol and the chemical formula C16H16N2OS.

Mechanism of Action

N-(4-acetylphenyl)-N'-benzylthiourea functions as a coupling reagent by activating the carboxyl group of the amino acid and facilitating the formation of an amide bond with the amino group of the next amino acid in the peptide chain. This compound is a nucleophilic catalyst that reacts with the carboxyl group of the amino acid to form an O-acyl isourea intermediate. This intermediate then reacts with the amino group of the next amino acid in the chain to form the peptide bond.
Biochemical and Physiological Effects:
There are no known biochemical or physiological effects of this compound as it is primarily used in synthetic organic chemistry.

Advantages and Limitations for Lab Experiments

N-(4-acetylphenyl)-N'-benzylthiourea has several advantages over other commonly used coupling reagents. It is less expensive, easier to handle, and has a higher solubility in organic solvents. This compound is also effective in coupling difficult amino acids with high yields and purity. However, this compound has limitations in that it is not effective in coupling amino acids with bulky side chains, such as tryptophan and tyrosine. This compound also requires the use of a strong base, such as DIPEA, which can cause side reactions and impurities in the final product.

Future Directions

There are several future directions for the use of N-(4-acetylphenyl)-N'-benzylthiourea in synthetic organic chemistry. One area of research is the development of new coupling reagents that are more effective in coupling difficult amino acids. Another area of research is the development of new methods for peptide synthesis that are more efficient and cost-effective. Additionally, this compound can be used in the synthesis of other organic compounds, such as polymers and small molecules, which may have potential applications in various fields, including medicine and materials science.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-N'-benzylthiourea involves the reaction of benzylamine with thiourea in the presence of acetic anhydride. The reaction mixture is then filtered, and the product is obtained by recrystallization in ethyl acetate. The yield of this compound is typically 70-80% with a purity of over 98%.

Scientific Research Applications

N-(4-acetylphenyl)-N'-benzylthiourea is a widely used coupling reagent in peptide synthesis. It is used as an alternative to commonly used coupling reagents such as HBTU, HATU, and DIC. This compound has been shown to be effective in coupling difficult amino acids, such as proline and cysteine, with high yields and purity. This compound is also used in the synthesis of peptides with C-terminal amides and esters.

properties

IUPAC Name

1-(4-acetylphenyl)-3-benzylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-12(19)14-7-9-15(10-8-14)18-16(20)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAYDBBLORIHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.